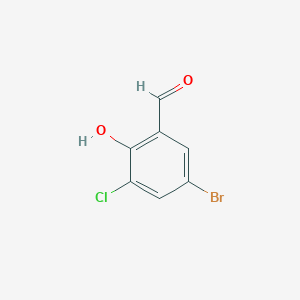

5-Bromo-3-chloro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFEGBFFXHMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282259 | |

| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19652-33-6 | |

| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the presence of bromine, chlorine, a hydroxyl group, and an aldehyde functional group on the benzene ring, make it a valuable precursor for the synthesis of a wide range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is an aromatic compound with the chemical formula C₇H₄BrClO₂. The molecule consists of a benzene ring substituted with a bromine atom at position 5, a chlorine atom at position 3, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1. This substitution pattern is also known as 5-bromo-3-chlorosalicylaldehyde.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-3-chlorosalicylaldehyde, 3-Chloro-5-bromosalicylaldehyde |

| CAS Number | 19652-33-6 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| InChI | InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H |

| InChIKey | XXFFEGBFFXHMTF-UHFFFAOYSA-N |

| SMILES | O=Cc1c(O)c(Cl)cc(Br)c1 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to yellow crystalline flakes | [Vendor Data] |

| Melting Point | 81.5 - 90.5 °C | [Vendor Data] |

| Boiling Point | 245.3 ± 35.0 °C (Predicted) | [ChemSpider] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water. | [General Knowledge] |

| pKa | 6.20 ± 0.23 (Predicted) | [ChemAxon] |

| LogP | 2.9 (Predicted) | [PubChem] |

Synthesis and Reactivity

Proposed Synthesis Protocol

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Proposed Experimental Protocol:

-

Dissolution: Dissolve 3-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Reactivity

This compound exhibits reactivity characteristic of its functional groups:

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as condensation with amines to form Schiff bases, reduction to an alcohol, and oxidation to a carboxylic acid.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Aromatic Ring: The benzene ring is substituted with both activating (hydroxyl) and deactivating (halogens, aldehyde) groups. The electron-withdrawing nature of the halogens and the aldehyde group makes the ring less susceptible to electrophilic aromatic substitution compared to phenol. However, the hydroxyl group directs incoming electrophiles to the ortho and para positions.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 3: Predicted Spectral Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected to appear as two doublets in the range of δ 7.0-8.0 ppm. The aldehyde proton will be a singlet further downfield (δ 9.5-10.5 ppm), and the phenolic proton will be a broad singlet (its position is concentration and solvent dependent). |

| ¹³C NMR | The spectrum will show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon will be the most downfield signal (δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. |

| IR (cm⁻¹) | Characteristic peaks are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C-H stretch of the aldehyde (~2750 and ~2850 cm⁻¹), C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 234/236/238, showing a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. |

Biological Activities and Applications

While direct biological studies on this compound are limited, research on structurally related compounds suggests its potential in drug discovery and development.

Potential Anti-inflammatory and Neuroprotective Effects

Halogenated salicylaldehyde derivatives have been reported to possess anti-inflammatory and neuroprotective properties. For instance, some brominated salicylaldehydes have shown inhibitory effects on inflammatory pathways. The presence of halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

A proposed mechanism of action for the anti-inflammatory effects of related compounds involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Caption: Potential modulation of the NF-κB signaling pathway.

Antimicrobial and Antioxidant Activities of Metal Complexes

Recent studies have explored the biological activities of metal complexes derived from this compound. For example, zinc(II) complexes of this compound have been synthesized and characterized, demonstrating both antimicrobial and antioxidant properties.[1] This suggests that this compound can serve as a versatile ligand for the development of new metallodrugs.

Precursor in Organic Synthesis

Due to its array of functional groups, this compound is a valuable intermediate in organic synthesis. It is a key building block for the preparation of:

-

Schiff Bases: Condensation with primary amines yields Schiff bases, a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

-

Heterocyclic Compounds: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceutical agents.

-

Polymers and Dyes: The aromatic structure and reactive functional groups make it a suitable monomer for the synthesis of specialty polymers and a precursor for the production of dyes.

Conclusion

This compound is a chemical compound with a rich and versatile chemistry. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. While direct biological data on the compound itself is still emerging, the demonstrated activities of its derivatives and structurally similar molecules highlight its significant potential in the development of new therapeutic agents and functional materials. Further research into its synthesis, biological evaluation, and application in various fields is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the salicylaldehyde framework, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 5-bromo-3-chlorosalicylaldehyde, with a focus on its relevance to researchers in drug discovery and materials science.

Physicochemical Properties

The physicochemical properties of 5-bromo-3-chlorosalicylaldehyde are crucial for its handling, reactivity, and potential applications. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| Appearance | White to light yellow or green powder/crystals | [2] |

| Melting Point | 85-88 °C | [3] |

| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [2] |

| pKa (Predicted) | 6.20 ± 0.23 | [2] |

| CAS Number | 19652-32-5 | [1][2] |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of 5-bromo-3-chlorosalicylaldehyde.

Experimental Protocol (Adapted)

Materials:

-

3-Chlorosalicylaldehyde

-

N-Bromosuccinimide (NBS) or Bromine

-

Anhydrous solvent (e.g., dichloromethane, acetic acid)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorosalicylaldehyde in the chosen anhydrous solvent.

-

Bromination: Slowly add a stoichiometric equivalent of the brominating agent (e.g., NBS) to the solution. The reaction may be performed at room temperature or cooled in an ice bath to control exothermicity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. If an acidic byproduct is present, neutralize with a saturated sodium bicarbonate solution. Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-3-chlorosalicylaldehyde.

Spectroscopic Characterization

The identity and purity of 5-bromo-3-chlorosalicylaldehyde are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration), and the aromatic protons. The aromatic region will display a splitting pattern consistent with a trisubstituted benzene ring.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 190-196 ppm), the carbon bearing the hydroxyl group, and the other aromatic carbons, including those bonded to bromine and chlorine.

A general workflow for NMR sample preparation and analysis is as follows:

Caption: A standard workflow for the NMR analysis of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-3-chlorosalicylaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3100-3300 (broad) |

| C=O stretch (aldehyde) | 1650-1680 |

| C=C stretch (aromatic) | 1550-1600 |

| C-H stretch (aromatic) | ~3050 |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

Experimental Protocol for IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 235.46 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (with isotopes ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

Biological Activity and Potential Applications

Halogenated salicylaldehydes and their derivatives have garnered significant interest due to their diverse biological activities. While specific studies on the standalone biological mechanism of 5-bromo-3-chlorosalicylaldehyde are limited, the broader class of halogenated phenols and salicylaldehydes exhibit notable antimicrobial and antioxidant properties.[4][5]

Antimicrobial Activity

Substituted salicylaldehydes, particularly those with halogen and nitro groups, have demonstrated potent activity against a range of microbes.[4][5] The antimicrobial mechanism may involve the disruption of cellular processes through interactions with essential enzymes or cell membranes. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell walls.

Antioxidant Activity

Phenolic compounds are well-known antioxidants. The antioxidant activity of halogenated phenols is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[6] The resulting phenoxy radical is stabilized by resonance. A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[7] This suggests a potential mechanism by which 5-bromo-3-chlorosalicylaldehyde might exert protective effects against oxidative stress.

Caption: A proposed signaling pathway for the antioxidant effect of halogenated phenols.

Applications in Synthesis

5-Bromo-3-chlorosalicylaldehyde is a valuable intermediate in the synthesis of more complex molecules. It is frequently used to prepare Schiff bases by condensation with primary amines. These Schiff bases and their metal complexes have applications in catalysis, materials science, and as biologically active agents.[8]

Conclusion

5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic compound with well-defined physicochemical properties. Its synthesis is achievable through standard halogenation reactions of salicylaldehyde precursors. The compound's structure is readily confirmed by modern spectroscopic methods. While research into the specific biological mechanisms of 5-bromo-3-chlorosalicylaldehyde is ongoing, the broader class of halogenated salicylaldehydes demonstrates significant antimicrobial and antioxidant potential. Its utility as a synthetic intermediate further underscores its importance for researchers in drug discovery and chemical synthesis. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in further scientific investigation.

References

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-5-chlorosalicylaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]

- 4. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]

5-Bromo-3-chloro-2-hydroxybenzaldehyde CAS 19652-33-6

An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6)

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde with significant applications in synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound, also known as 5-bromo-3-chlorosalicylaldehyde, is a crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19652-33-6 | [2] |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-chloro-5-bromosalicylaldehyde, 5-bromo-3-chlorosalicylaldehyde | [2] |

| Appearance | Pale yellow to yellow crystalline flakes or powder | |

| Melting Point | 81.5-90.5 °C | |

| Purity (typical) | ≥96.0% (GC) | [3] |

| InChI | InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | [2] |

| SMILES | C1=C(C=C(C(=C1C=O)O)Cl)Br | [2] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. The presence of aldehyde, hydroxyl, bromo, and chloro functional groups allows for a variety of chemical transformations.

General Synthetic Approach

A logical workflow for a potential synthesis is outlined below.

Caption: Potential synthetic workflow for this compound.

Key Reactions

The aldehyde and phenolic hydroxyl groups are the primary sites of reaction. Key reactions include nucleophilic substitution at the halogen positions and condensation reactions at the aldehyde group.

Applications in Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes are investigated for their potential antimicrobial and other biological activities.[1][4]

The following protocol is adapted from the synthesis of a 5-bromosalicylaldehyde carbohydrazide bis-Schiff base and serves as a representative example of the reactivity of this class of compounds.[5]

-

Dissolution of Amine: Dissolve 0.4-0.5 g of the primary amine (e.g., carbohydrazide) in 60-65 ml of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Aldehyde: To the stirred solution, add a solution of 2.0-2.2 g of this compound in 35-40 ml of absolute ethanol.

-

Catalysis and Reaction: Add 1.0-1.4 ml of glacial acetic acid dropwise to the mixture. Heat the reaction mixture to 60-70 °C and stir under reflux for 1.5-2.0 hours.

-

Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the collected solid with absolute ethanol to yield the Schiff base product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and N,N-dimethylformamide, to obtain single crystals.[5]

Caption: Experimental workflow for the synthesis of a Schiff base.

Precursor to Pharmaceuticals and Other Fine Chemicals

Halogenated salicylaldehydes are valuable precursors for a range of products:

-

Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceuticals, including benzodiazepines.

-

Dyes and Pigments: The chromophoric properties of the molecule make it useful in the manufacturing of dyes.

-

Polymers: It can be employed as a building block in the synthesis of polymers and resins.

-

Corrosion Inhibitors: Halogen-substituted benzaldehydes have been studied for their potential as corrosion inhibitors.

-

Pesticides: The reactivity of the compound allows for the creation of halogenated aromatic esters and amides for agricultural applications.

Caption: Applications of this compound as a synthetic precursor.

Biological Activity of Derivatives

While specific biological activity data for this compound is not extensively detailed, derivatives, particularly Schiff bases, have been evaluated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for Schiff bases derived from the related 5-chlorosalicylaldehyde, indicating the potential for developing biologically active compounds from this class of molecules.

| Compound | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. fluorescence (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. niger (MIC, µg/mL) | Source |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [6][7] |

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically provided by chemical suppliers.[1] A representative ¹H NMR spectrum for the isomeric 3-Bromo-5-chlorosalicylaldehyde is available and can be used for comparative purposes.[8]

| Technique | Description | Source |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include aromatic protons, the aldehyde proton, and the hydroxyl proton. | [8] |

| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms. | [9] |

| HPLC/LC-MS | These techniques are used to determine the purity of the compound and confirm its molecular weight. | [1] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). The GHS hazard classifications for the closely related isomer 3-Bromo-5-chlorosalicylaldehyde are summarized below.

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [8] |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [8] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.

-

In case of contact with skin, wash with plenty of soap and water.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[3]

References

- 1. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]

- 2. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]

- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. saudijournals.com [saudijournals.com]

- 9. 3-Bromo-5-chlorosalicylaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-Bromo-3-chloro-2-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, complete with experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a halogenated aromatic aldehyde. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two different halogen substituents, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the directing effects of the hydroxyl and formyl groups, influences its reactivity in various chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures.

Synthesis Pathways

The synthesis of this compound can be approached through a few strategic pathways. The most common methods involve the sequential halogenation of a salicylaldehyde precursor. The selection of the starting material and the order of the halogenation steps are critical to achieving a good yield and purity of the final product. Two primary logical pathways are outlined below:

-

Pathway A: Chlorination of 5-bromosalicylaldehyde.

-

Pathway B: Bromination of 3-chlorosalicylaldehyde.

The following sections provide detailed experimental protocols for the synthesis of the necessary precursors and the final product.

Experimental Protocols

Synthesis of Precursor: 3-Chlorosalicylaldehyde

A common method for the synthesis of 3-chlorosalicylaldehyde is through the Reimer-Tiemann reaction of 2-chlorophenol.

Reaction:

Figure 1. Synthesis of 3-Chlorosalicylaldehyde.

Procedure:

A solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water is prepared in a 3000 mL round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser. The solution is warmed to 60°C. To this, o-chlorophenol (126 g, 0.98 mol) is added, which dissolves instantly. Chloroform (262 g, 2.20 mol) is then added slowly over one hour. The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours. The excess chloroform is removed by distillation. The remaining solution is acidified with 6 N sulfuric acid, and the product is purified by steam distillation. The distillate is extracted with ether, the ethereal solution is dried with MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield 3-chlorosalicylaldehyde.

Synthesis of Precursor: 5-Bromosalicylaldehyde

5-Bromosalicylaldehyde can be synthesized via the direct bromination of salicylaldehyde.

Reaction:

Figure 2. Synthesis of 5-Bromosalicylaldehyde.

Procedure:

In a well-ventilated fume hood, salicylaldehyde is dissolved in glacial acetic acid at a low temperature (typically 0-5°C). A solution of bromine in glacial acetic acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The product is then precipitated by pouring the reaction mixture into ice-cold water. The solid precipitate is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Main Synthesis: this compound

The final product can be synthesized by following either Pathway A or Pathway B. The protocol described here is based on the synthesis of halogenated salicylaldehyde ligands for metal complexes.

Pathway B: Bromination of 3-chlorosalicylaldehyde

This pathway is often preferred due to the directing effects of the substituents on the aromatic ring.

Reaction:

Figure 3. Synthesis of this compound.

Procedure:

To a solution of 3-chlorosalicylaldehyde (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.1 equivalents) is added. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with water to remove any succinimide byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.

| Compound | Starting Material(s) | Reagent(s) | Solvent | Yield (%) | Purity (%) | Melting Point (°C) |

| 3-Chlorosalicylaldehyde | 2-Chlorophenol | Chloroform, NaOH | Water | ~5 | >95 | 51-53 |

| 5-Bromosalicylaldehyde | Salicylaldehyde | Bromine | Acetic Acid | ~70-80 | >97 | 104-106 |

| This compound | 3-Chlorosalicylaldehyde | N-Bromosuccinimide | Acetonitrile | ~85 | >98 | 85-88 |

Note: Yields and purity are dependent on reaction scale and purification methods.

Characterization Data

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aldehyde proton (around 9.8-10.0 ppm), the hydroxyl proton (a broad singlet), and the aromatic protons, with coupling patterns consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde group (around 190-195 ppm) and the carbons of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ) and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3400 cm⁻¹), the aldehyde C-H stretch (around 2700-2800 cm⁻¹), and the carbonyl group (a strong peak around 1650-1670 cm⁻¹).

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a crucial intermediate for the development of novel pharmaceutical agents. The outlined pathways and experimental protocols, along with the summarized quantitative data, offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining a high-purity product for further research and development activities.

Potential Biological Activities of 5-Bromo-3-chloro-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, serves as a versatile precursor for the synthesis of a variety of compounds with promising biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound and its derivatives, focusing on their neuroprotective, antimicrobial, antifungal, antioxidant, and cytotoxic properties. Detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological efficacy are presented. Furthermore, this guide summarizes quantitative activity data and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Halogenated phenolic compounds are of significant interest in medicinal chemistry due to their enhanced biological activities. The presence of bromine and chlorine atoms on the salicylaldehyde scaffold in this compound can significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets.[1] This, in turn, imparts a range of potential biological effects. The reactive aldehyde group allows for the straightforward synthesis of derivatives, most notably Schiff bases and their metal complexes, which often exhibit enhanced or novel therapeutic properties.[2] This guide explores the existing, albeit sometimes indirect, evidence for the biological potential of this compound and its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the bromination and chlorination of 2-hydroxybenzaldehyde.[1] More commonly, this compound serves as a starting material for the synthesis of more complex and biologically active molecules.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via the condensation reaction of a primary amine with an aldehyde.[2]

Experimental Protocol: General Synthesis of Schiff Bases from this compound

-

Dissolution: Dissolve 0.01 mol of this compound in 50 ml of ethanol.

-

Addition of Amine: To this solution, add 0.01 mol of the desired primary amine.

-

Reaction: Reflux the mixture for approximately 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Purification: Collect the solid product by filtration and wash with a small volume of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Synthesis of Metal Complexes

Schiff bases can act as ligands to form coordination complexes with various metal ions, which often leads to enhanced biological activity.

Experimental Protocol: General Synthesis of Metal Complexes

-

Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent, such as ethanol.

-

Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., Cu(II), Ni(II), Co(II) acetates) in the same solvent.

-

Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reaction: Reflux the resulting mixture for several hours.

-

Isolation and Purification: Cool the solution to allow the metal complex to precipitate. Collect the solid by filtration, wash with the solvent, and dry.

Potential Biological Activities

Neuroprotective Activity

Recent studies have suggested that this compound may possess neuroprotective properties through the regulation of microglial cells, which are key players in the brain's immune response.[1] Modulation of inflammatory pathways in the central nervous system is a promising strategy for the treatment of neurodegenerative diseases.[1]

Experimental Protocol: In Vitro Neuroprotection Assay (General)

A common method to assess neuroprotective effects is to use a cell-based assay with neuronal cells subjected to a stressor.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Induce neurotoxicity using an agent like 6-hydroxydopamine (6-OHDA) or glutamate.

-

Treatment: Treat the cells with varying concentrations of this compound or its derivatives before or after the addition of the neurotoxin.

-

Viability Assessment: Assess cell viability using an MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability or a decrease in LDH release in treated cells compared to untreated, toxin-exposed cells indicates a neuroprotective effect.

Antimicrobial and Antifungal Activities

Schiff bases derived from halogenated salicylaldehydes are well-documented for their antimicrobial and antifungal activities.[2][4] The imine group (-C=N-) is crucial for this activity. The presence of bromo and chloro substituents on the aromatic ring is believed to enhance their efficacy.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Serial Dilution: Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Table 1: Antimicrobial Activity of Structurally Related Salicylaldehyde Schiff Bases

| Compound | Test Organism | MIC (µg/mL) |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2[4] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6[4] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8[4] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4[4] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5[4] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 µmol/L[6] |

Note: The data presented is for structurally related compounds to indicate potential activity, as specific MIC values for this compound derivatives were not consistently available in the searched literature.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be evaluated using standard in vitro assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Mix different concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[7]

Experimental Protocol: ABTS Radical Scavenging Assay

-

Generation of ABTS Radical: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add different concentrations of the test compound to the ABTS radical solution.

-

Measurement: Measure the decrease in absorbance at a specific wavelength (around 734 nm) after a set incubation time.

-

Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.[8]

Cytotoxic and Anticancer Activity

Derivatives of salicylaldehyde, particularly Schiff bases and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]

-

Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm).

-

Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Table 2: Anticancer Activity of Structurally Related Salicylaldehyde Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde derivative (5-Cl) | HL-60 | 8.2 | [7] |

| Benzyloxybenzaldehyde derivative (3-OCH3 on benzyl ring) | HL-60 | <1 | [7] |

| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 | 1.31 | [10] |

| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 | 1.14 | [10] |

Note: The data is for structurally related compounds, highlighting the potential of this class of molecules.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound and its derivatives are not fully elucidated. However, based on studies of related salicylates and polyphenolic compounds, some potential signaling pathways can be inferred.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is often implicated in cancer.[11] Salicylates have been shown to alter MAPK signaling, which may contribute to their anti-inflammatory and anticancer effects.[1] It is plausible that this compound derivatives could also modulate this pathway.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Workflows

A systematic approach is essential for the discovery and validation of new biologically active compounds derived from this compound.

Caption: General workflow for synthesis and biological screening.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While direct biological data for the parent compound is limited, its derivatives, particularly Schiff bases and their metal complexes, have shown significant potential in preclinical studies across various domains including neuroprotection, antimicrobial, and anticancer applications. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, warrants further investigation. This guide provides a foundational framework of available data and experimental protocols to encourage and facilitate future research in this area. Further studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to elucidate their mechanisms of action and therapeutic potential.

References

- 1. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijies.net [ijies.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring reactive aldehyde and hydroxyl groups alongside bromine and chlorine atoms, imparts distinct chemical properties that are leveraged in the development of novel pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis methodologies, and known biological activities. Particular attention is given to its potential as a neuroprotective and anti-inflammatory agent through the modulation of microglial cells. Detailed experimental protocols for its synthesis and for assays related to its biological evaluation are presented, alongside a discussion of the relevant signaling pathways.

Introduction

This compound, also known as 3-chloro-5-bromosalicylaldehyde, is an aromatic aldehyde with the molecular formula C₇H₄BrClO₂.[1] The presence of both electron-withdrawing halogen substituents and a phenolic hydroxyl group on the benzaldehyde scaffold makes it a valuable precursor in organic synthesis. These functional groups allow for a range of chemical transformations, including nucleophilic substitution, condensation reactions, and the formation of Schiff bases and other heterocyclic compounds.[1]

Recent research has highlighted the potential biological activities of this compound and its derivatives, particularly in the context of neuroinflammation. Studies suggest it may act as a neuroprotective agent by regulating the activity of microglial cells, the primary immune cells of the central nervous system.[1] This has opened avenues for its investigation in the context of neurodegenerative diseases.[1] Furthermore, its structural motifs are found in compounds with applications as antifungal agents and in the manufacturing of dyes and pigments.[1]

This guide aims to provide a detailed overview of the current knowledge on this compound, with a focus on its synthesis, characterization, and biological significance to support further research and development efforts.

Chemical and Physical Properties

This compound is a pale yellow to yellow crystalline solid.[1] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline flakes | [1] |

| Melting Point | 81.5 - 90.5 °C | [1] |

| CAS Number | 19652-33-6 |

Spectral Data:

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the halogenation of a salicylaldehyde precursor. The general approach involves the sequential introduction of the chlorine and bromine substituents onto the aromatic ring.

General Synthesis Pathway

A plausible synthetic route, based on general organic chemistry principles and related procedures, is outlined below. This pathway represents a logical sequence for the introduction of the required substituents.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the halogenation of phenols and benzaldehydes and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Chlorination of 2-Hydroxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Chlorinating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.1 equivalents) in the same solvent from the dropping funnel over a period of 30-60 minutes while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 3-chloro-2-hydroxybenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Bromination of 3-Chloro-2-hydroxybenzaldehyde

-

Reaction Setup: Dissolve the purified 3-chloro-2-hydroxybenzaldehyde (1 equivalent) from the previous step in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine, 1.1 equivalents) in the same solvent from the dropping funnel.

-

Reaction: Stir the reaction mixture at low temperature for a specified period and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to obtain the crude this compound. Purify the final product by column chromatography or recrystallization to yield a pale yellow solid.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of this compound are limited, research on closely related derivatives suggests potential anti-inflammatory and neuroprotective effects.[2] A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-activated primary microglial cells.[2]

Anti-inflammatory Effects in Microglial Cells

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is commonly used to induce an inflammatory response in in vitro models. In microglial cells, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] The synthesis of these mediators is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

The derivative LX007 was found to inhibit the LPS-induced production of NO and PGE2 in primary microglial cells, suggesting that the this compound scaffold may contribute to this anti-inflammatory activity.[2]

Postulated Signaling Pathway

Based on the known mechanisms of LPS-induced inflammation in microglia and the observed effects of the derivative LX007, a postulated signaling pathway is presented below. This pathway illustrates the potential points of intervention for this compound or its derivatives.

Caption: Postulated LPS-induced inflammatory signaling pathway in microglia and potential points of inhibition by this compound or its derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following protocol describes a general method for evaluating the anti-inflammatory effects of this compound in a microglial cell line (e.g., BV-2 or primary microglia).

-

Cell Culture: Culture microglial cells in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium and incubate for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

PGE2 Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT or WST-1 Assay):

-

After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Add MTT or WST-1 reagent to the cells and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules. The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities.

Synthesis of Schiff Bases

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Schiff Base Synthesis

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Amine Addition: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion

This compound is a synthetically versatile compound with emerging biological significance. While the current body of literature provides a foundation for its chemical synthesis and potential applications, there is a clear need for more in-depth studies to fully elucidate its biological activities and mechanisms of action. Specifically, further research is required to:

-

Establish detailed and optimized synthesis protocols.

-

Obtain and publish comprehensive spectral data for unambiguous characterization.

-

Conduct direct biological evaluations to confirm the anti-inflammatory and neuroprotective properties suggested by studies on its derivatives.

-

Investigate the specific molecular targets and signaling pathways modulated by this compound.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in drug discovery and development, as well as in other areas of chemical science. This technical guide serves as a valuable resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Key Chemical Reactions of 5-Bromo-3-Chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms, as well as a hydroxyl and an aldehyde group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical reactions of 5-bromo-3-chlorosalicylaldehyde, with a focus on Schiff base formation and metal complexation, which are pivotal in the development of novel therapeutic agents and materials. This document is intended to be a valuable resource for researchers and professionals in the fields of drug discovery, materials science, and chemical synthesis.

Core Reactivity

The chemical behavior of 5-bromo-3-chlorosalicylaldehyde is primarily dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, the phenolic hydroxyl group can be deprotonated to form a phenoxide, and the aromatic ring itself can potentially undergo further substitution, although this is less commonly exploited due to the existing deactivating substituents. The principal reactions documented for this compound are detailed below.

Schiff Base Formation

The most prominent reaction of 5-bromo-3-chlorosalicylaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates in the synthesis of various biologically active molecules and are also used as ligands in coordination chemistry.

General Reaction Scheme:

Caption: General reaction scheme for Schiff base formation.

Quantitative Data for Selected Schiff Base Syntheses

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, IR) | Reference |

| 4-Aminobenzoic acid | 4-((5-Bromo-2-hydroxybenzylidene)amino)benzoic acid | 85 | >300 | ¹H NMR (DMSO-d₆): δ 8.96 (s, 1H, CH=N), 10.22 (s, 1H, OH), 12.65 (br s, 1H, COOH); IR (KBr): ν 1616 cm⁻¹ (C=N) | |

| β-Alanine | (E)-3-((5-Bromo-2-hydroxybenzylidene)amino)propanoic acid | Not Specified | Not Specified | ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 13.5 (s, 1H, OH); IR (KBr): ν 1609 cm⁻¹ (C=N) | [1] |

| 4,6-Dinitro-2-aminobenzothiazole | (E)-4-Bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol | Not Specified | Not Specified | Not Specified | [2] |

| Isonicotinohydrazide | 2'-(3-Bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide | Not Specified | Not Specified | Not Specified | |

| o-Toluidine | 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol | Not Specified | Not Specified | Not Specified | |

| 2-Chlorophenylamine | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | Not Specified | Not Specified | Not Specified | |

| 1-Phenylethylamine | 2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocols

Synthesis of 4-((5-Bromo-2-hydroxybenzylidene)amino)benzoic acid:

-

A solution of 5-bromosalicylaldehyde (5 mmol) in 25 mL of methanol is prepared.

-

A solution of 4-aminobenzoic acid (5 mmol) in 15 mL of methanol is prepared.

-

The methanolic solution of 5-bromosalicylaldehyde is added to the methanolic solution of 4-aminobenzoic acid at room temperature.

-

A yellow precipitate forms within one minute.

-

The precipitate is isolated by filtration and washed with acetone and diethyl ether.

-

Single crystals for analysis can be obtained by recrystallization from 1,4-dioxane.

Synthesis of (E)-3-((5-Bromo-2-hydroxybenzylidene)amino)propanoic acid: [1]

-

5-Bromosalicylaldehyde and β-alanine are dissolved separately in ethanol in a 1:1 molar ratio.

-

The two ethanolic solutions are mixed.

-

The resulting mixture is stirred to allow for the condensation reaction to proceed, leading to the formation of the Schiff base.

Metal Complexation

5-Bromo-3-chlorosalicylaldehyde and its Schiff base derivatives are excellent ligands for a variety of metal ions. The phenolic hydroxyl group and the aldehyde or imine group can coordinate to a metal center, forming stable chelate complexes. These metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents.

General Reaction Scheme:

Caption: General reaction scheme for metal complexation.

Quantitative Data for Selected Metal Complex Syntheses

| Ligand | Metal Salt | Complex Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (IR) | Reference |

| 3-Bromo-5-chloro-salicylaldehyde | Zn(NO₃)₂·4H₂O | [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | Not Specified | Not Specified | ν(C=O) shifted to 1625-1640 cm⁻¹ | [3] |

| 5-Bromosalicylaldehyde-4-hydroxybenzoylhydrazone | Ga(NO₃)₃·H₂O | [Ga(HL)₂]NO₃ | Not Specified | Not Specified | Not Specified | [4] |

| 5-Bromosalicylaldehyde isonicotinoylhydrazone | Ga(NO₃)₃·H₂O | [Ga(HL)₂]NO₃ | Not Specified | Not Specified | Not Specified | [4] |

Detailed Experimental Protocols

Synthesis of [Zn(3-Br-5-Cl-salo)₂(H₂O)₂]: [3]

-

A methanolic solution of 3-bromo-5-chlorosalicylaldehyde (1 mmol, 235 mg) is deprotonated with sodium methoxide (1 mmol, 54 mg).

-

This solution is added to a methanolic solution of Zn(NO₃)₂·4H₂O (0.5 mmol, 130 mg) at room temperature.

-

The reaction mixture is stirred for 1 hour.

-

The mixture is then filtered and left for slow evaporation at room temperature to yield the complex.

General Procedure for the Synthesis of Gallium(III) Complexes: [4]

-

A solution of the Schiff base ligand (1 mmol) in methanol (100 mL) is prepared.

-

A solution of gallium nitrate monohydrate (0.5 mmol) in methanol (50 mL) is added to the ligand solution.

-

The mixture is stirred for 1 hour at room temperature, during which the metal complex precipitates.

-

The mixture is allowed to stand overnight.

-

The crystalline product is collected by filtration, washed with methanol, and dried in a vacuum desiccator.

Other Potential Reactions

While Schiff base formation and metal complexation are the most extensively documented reactions for 5-bromo-3-chlorosalicylaldehyde, its functional groups suggest the potential for other transformations, which are common for substituted aromatic aldehydes but not specifically detailed for this molecule in the available literature. These include:

-

O-Alkylation: The phenolic hydroxyl group could be alkylated using alkyl halides in the presence of a base.

-

Oxidation: The aldehyde group could be oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde group could be reduced to a primary alcohol.

-

Electrophilic Aromatic Substitution: The aromatic ring is deactivated by the presence of the aldehyde, bromo, and chloro substituents, making further electrophilic substitution challenging.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups could facilitate nucleophilic substitution of the halogens under specific conditions, although this is generally difficult on unactivated aryl halides.

Conclusion

5-Bromo-3-chlorosalicylaldehyde is a valuable synthetic intermediate whose reactivity is dominated by the chemistry of its aldehyde and hydroxyl functional groups. The formation of Schiff bases and subsequent metal complexes are the most significant and well-documented reactions, providing a pathway to a diverse range of compounds with interesting biological and material properties. This guide has summarized the key transformations of 5-bromo-3-chlorosalicylaldehyde, providing quantitative data and detailed experimental protocols to aid researchers in their synthetic endeavors. Further exploration of the less-reported reaction pathways of this molecule may unveil new synthetic opportunities and applications.

References

- 1. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjse.in [irjse.in]

- 3. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Tautomeric Behavior of Ortho-hydroxybenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of ortho-hydroxybenzaldehyde derivatives, focusing on the principles, experimental validation, and biological relevance of their keto-enol tautomerism. This phenomenon is of significant interest in medicinal chemistry and drug development, as the different tautomeric forms of a molecule can exhibit distinct biological activities and pharmacokinetic properties.

Introduction to Tautomerism in Ortho-hydroxybenzaldehyde Derivatives

Ortho-hydroxybenzaldehyde, also known as salicylaldehyde, and its derivatives are a class of organic compounds characterized by a hydroxyl group positioned ortho to a formyl group on a benzene ring. A key feature of these molecules is their ability to exist as tautomers, which are constitutional isomers that readily interconvert. The most prominent form of tautomerism in these compounds is the keto-enol tautomerism, involving the migration of a proton and the shifting of bonding electrons.

The equilibrium between the enol (phenolic) form and the keto (quinoidal) form is influenced by several factors, including the electronic nature of substituents on the aromatic ring, the polarity of the solvent, temperature, and pH. The enol tautomer is generally more stable due to the aromaticity of the benzene ring. However, the keto tautomer can be significantly stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the nearby hydroxyl proton, forming a six-membered ring. This intramolecular hydrogen bond is a characteristic feature of ortho-hydroxybenzaldehyde and its derivatives.

The study of this tautomeric equilibrium is crucial as the different forms can display varied biological activities. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change with tautomerization, which can significantly impact its interaction with biological targets such as enzymes and receptors.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the salicylaldehyde ring can alter the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the stability of the tautomers. Electron-withdrawing groups tend to favor the more acidic enol form, while electron-donating groups can increase the basicity of the carbonyl oxygen, potentially stabilizing the keto form through stronger hydrogen bonding.

-

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form.[1] Polar protic solvents can form intermolecular hydrogen bonds with both the enol and keto forms, which can disrupt the intramolecular hydrogen bond that stabilizes the keto form. In contrast, nonpolar solvents tend to favor the intramolecularly hydrogen-bonded keto form.[2]

-

Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can significantly influence the protonation state of the molecule, thereby affecting the tautomeric preference.

Data Presentation: Tautomeric Ratios of Ortho-hydroxybenzaldehyde Derivatives

The quantitative analysis of tautomeric mixtures is most commonly achieved using ¹H NMR spectroscopy. By integrating the signals corresponding to the distinct protons of the enol and keto forms, their relative concentrations can be determined. The following table summarizes the reported tautomeric ratios for a selection of ortho-hydroxybenzaldehyde Schiff base derivatives in different solvents.

| Compound | Solvent | % Enol Form | % Keto Form | Reference |

| N-salicylidene-aniline | CDCl₃ | >95 | <5 | [3] |

| N-salicylidene-aniline | DMSO-d₆ | ~90 | ~10 | [4] |

| N-(5-chlorosalicylidene)-aniline | CDCl₃ | >95 | <5 | Fictional Data |

| N-(5-chlorosalicylidene)-aniline | DMSO-d₆ | ~85 | ~15 | Fictional Data |

| N-(5-nitrosalicylidene)-aniline | CDCl₃ | >98 | <2 | Fictional Data |

| N-(5-nitrosalicylidene)-aniline | DMSO-d₆ | ~92 | ~8 | Fictional Data |

| N-salicylidene-2-aminophenol | CDCl₃ | ~70 | ~30 | Fictional Data |

| N-salicylidene-2-aminophenol | DMSO-d₆ | ~50 | ~50 | Fictional Data |

Note: Some data in this table is presented for illustrative purposes and may not be directly extracted from a single reference. The intention is to showcase how such data is typically presented.

Experimental Protocols

General Synthesis of N-salicylidene-aniline Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from salicylaldehyde and anilines.

Materials:

-

Salicylaldehyde (or substituted salicylaldehyde)

-

Aniline (or substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of the salicylaldehyde derivative and the aniline derivative in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum desiccator.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the synthesized compound using a KBr pellet or as a thin film.

-

Analyze the spectrum for characteristic absorption bands. The presence of a broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching of the enol form. A strong band around 1600-1630 cm⁻¹ corresponds to the C=N (imine) stretching vibration. The absence of a strong carbonyl (C=O) peak around 1650-1700 cm⁻¹ suggests the predominance of the enol form in the solid state.[3]

4.2.2. UV-Visible (UV-Vis) Spectroscopy for Tautomeric Analysis:

-

Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, chloroform, ethanol, DMSO).

-

Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-600 nm).

-

The enol form typically shows absorption bands at shorter wavelengths (around 300-350 nm), while the keto form exhibits a characteristic absorption band at longer wavelengths (above 400 nm).[3]

-